molecular formula C11H17N3O B15328653 3-Amino-1-(1-methylpiperidin-4-yl)pyridin-2(1H)-one

3-Amino-1-(1-methylpiperidin-4-yl)pyridin-2(1H)-one

Cat. No.: B15328653
M. Wt: 207.27 g/mol
InChI Key: CSVZKNGOUZENTO-UHFFFAOYSA-N
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Description

3-Amino-1-(1-methylpiperidin-4-yl)pyridin-2(1H)-one is a chemical compound that belongs to the class of piperidines Piperidines are six-membered saturated heterocyclic compounds containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-1-(1-methylpiperidin-4-yl)pyridin-2(1H)-one typically involves the reaction of 1-methylpiperidin-4-yl with appropriate pyridine derivatives under controlled conditions. One common method is the nucleophilic substitution reaction, where a pyridine derivative is reacted with 1-methylpiperidin-4-yl halide in the presence of a base.

Industrial Production Methods: In an industrial setting, the compound can be synthesized using large-scale reactors with precise temperature and pressure control to ensure high yield and purity. Continuous flow chemistry techniques can also be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 3-Amino-1-(1-methylpiperidin-4-yl)pyridin-2(1H)-one can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

  • Reduction: Reduction reactions can be performed to obtain reduced forms of the compound.

  • Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophiles like alkyl halides and amines can be used in substitution reactions.

Major Products Formed:

  • Oxidation: Formation of pyridine N-oxide derivatives.

  • Reduction: Production of amines or other reduced derivatives.

  • Substitution: Introduction of various alkyl or aryl groups.

Scientific Research Applications

3-Amino-1-(1-methylpiperidin-4-yl)pyridin-2(1H)-one has several scientific research applications:

  • Chemistry: It serves as a building block in the synthesis of more complex organic molecules.

  • Biology: The compound can be used in the study of biological systems and pathways.

  • Medicine: It has potential therapeutic applications, including as a precursor for drug development.

  • Industry: It can be used in the production of materials with specific properties.

Mechanism of Action

The mechanism by which 3-Amino-1-(1-methylpiperidin-4-yl)pyridin-2(1H)-one exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to biological responses. The exact mechanism can vary depending on the context in which the compound is used.

Comparison with Similar Compounds

  • 3-Amino-1-(3-methylpiperidin-1-yl)propan-1-one

  • 1-Amino-3-(4-methylpiperidin-1-yl)propan-2-ol

  • (3-Amino-4-(4-methylpiperidin-1-yl)phenyl)methanol

Uniqueness: 3-Amino-1-(1-methylpiperidin-4-yl)pyridin-2(1H)-one is unique due to its specific structural features and potential applications. Its pyridine core and piperidine moiety contribute to its distinct chemical properties and biological activity.

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Properties

Molecular Formula

C11H17N3O

Molecular Weight

207.27 g/mol

IUPAC Name

3-amino-1-(1-methylpiperidin-4-yl)pyridin-2-one

InChI

InChI=1S/C11H17N3O/c1-13-7-4-9(5-8-13)14-6-2-3-10(12)11(14)15/h2-3,6,9H,4-5,7-8,12H2,1H3

InChI Key

CSVZKNGOUZENTO-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(CC1)N2C=CC=C(C2=O)N

Origin of Product

United States

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